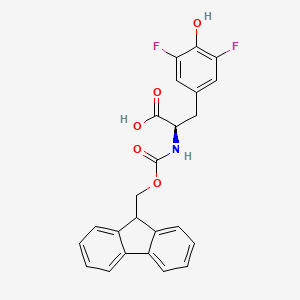

N-Fmoc-3,5-Difluoro-D-tyrosine

Übersicht

Beschreibung

N-Fmoc-3,5-Difluoro-D-tyrosine is a complex organic compound characterized by its unique structural features This compound contains a difluorohydroxyphenyl group and a fluorenylmethoxycarbonylamino group attached to a propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3,5-Difluoro-D-tyrosine typically involves multiple steps, starting from commercially available precursors. The process may include:

Formation of the difluorohydroxyphenyl intermediate:

Synthesis of the fluorenylmethoxycarbonylamino intermediate: This involves the protection of the amino group with a fluorenylmethoxycarbonyl (Fmoc) protecting group.

Coupling reaction: The two intermediates are coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

N-Fmoc-3,5-Difluoro-D-tyrosine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (sodium borohydride).

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: NaBH4 in methanol at 0°C.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like K2CO3 (potassium carbonate).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Peptides:

N-Fmoc-3,5-Difluoro-D-tyrosine serves as a versatile building block in peptide synthesis. Its fluorenylmethoxycarbonyl (Fmoc) protecting group allows for easy incorporation into peptide chains using solid-phase peptide synthesis techniques. The fluorinated structure enhances the stability and specificity of the resulting peptides .

Synthesis of Modified Peptides:

The compound has been utilized to create libraries of modified peptides that can be screened for various biological activities. The incorporation of difluorinated amino acids like this compound can lead to peptides with improved binding properties and resistance to enzymatic degradation .

Biological Research

Interactions with Biological Macromolecules:

this compound is studied for its interactions with enzymes and receptors. Research indicates that peptides containing this compound exhibit similar kinetic properties towards protein tyrosine phosphatases (PTPs) as their non-fluorinated counterparts, while also showing resistance to tyrosinase action. This makes them valuable for studying enzyme-catalyzed reactions without interference from tyrosinase .

Anticancer Potential:

Preliminary studies suggest that this compound may possess anticancer properties due to its ability to modulate receptor interactions. This property could lead to the development of novel therapeutic agents targeting specific cancer pathways .

Medicinal Chemistry

Therapeutic Applications:

The compound is being investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities. Its unique structure allows it to interact with biological targets in ways that can enhance drug efficacy .

High-Throughput Screening:

this compound has been incorporated into combinatorial peptide libraries, facilitating high-throughput screening for therapeutic candidates. The fluorinated analogs serve as effective surrogates for tyrosine residues, aiding in the identification of optimal PTP substrates .

Case Studies

Tyrosine Phosphatases:

Peptides containing this compound have shown promising results in assays involving protein tyrosine phosphatases. Their kinetic behavior mirrors that of non-fluorinated peptides while providing additional stability against enzymatic degradation .

Peptide Libraries:

The incorporation of this compound into peptide libraries has allowed researchers to rapidly screen for compounds with desirable biological activity. The fluorinated structure enhances the binding affinity and selectivity towards biological targets .

Wirkmechanismus

The mechanism of action of N-Fmoc-3,5-Difluoro-D-tyrosine involves its interaction with specific molecular targets. The difluorohydroxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorenylmethoxycarbonylamino group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Difluoro-4-hydroxybenzylidene imidazolinone: A fluorophore used in biochemical studies.

2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.

Uniqueness

N-Fmoc-3,5-Difluoro-D-tyrosine is unique due to its combination of a difluorohydroxyphenyl group and a fluorenylmethoxycarbonylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Biologische Aktivität

N-Fmoc-3,5-Difluoro-D-tyrosine (Fmoc-F2Y) is a fluorinated derivative of the amino acid tyrosine, notable for its unique properties that arise from the presence of fluorine atoms. This compound has garnered interest in both biochemical and pharmaceutical research due to its potential interactions with biological macromolecules, as well as its utility in peptide synthesis and drug development.

Chemical Structure and Synthesis

Fmoc-F2Y is characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of 3,5-difluoro-D-tyrosine. The synthesis typically involves several steps:

- Formation of Difluorohydroxyphenyl Intermediate : Starting from commercially available precursors.

- Protection of the Amino Group : Using Fmoc to create the Fmoc-protected amino acid.

- Coupling Reaction : Utilizing peptide coupling reagents like EDCI and HOBt to form the final product.

This multi-step process allows for the efficient production of Fmoc-F2Y in research settings .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The difluorohydroxyphenyl group can inhibit enzyme activity by mimicking natural substrates, while the Fmoc group enhances binding affinity. Ongoing research is focused on identifying specific molecular targets and elucidating the pathways involved .

Case Studies and Research Findings

- Tyrosine Phosphatases : Research indicates that peptides containing Fmoc-F2Y display similar kinetic properties towards protein tyrosine phosphatases (PTPs) compared to their non-fluorinated counterparts. However, they demonstrate resistance to tyrosinase action, making them valuable for studying enzyme-catalyzed reactions without interference from tyrosinase .

- Peptide Libraries : Fmoc-F2Y has been incorporated into combinatorial peptide libraries, allowing for high-throughput screening of potential therapeutic candidates. The fluorinated analogs serve as effective surrogates for tyrosine residues, facilitating the identification of optimal PTP substrates .

- Anticancer Activity : Preliminary studies suggest that Fmoc-F2Y may possess anticancer properties. Its ability to modulate receptor interactions could lead to the development of novel therapeutic agents targeting specific cancer pathways .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other fluorinated compounds:

| Compound | Properties | Applications |

|---|---|---|

| 3,5-Difluoro-4-hydroxybenzylidene imidazolinone | Fluorophore used in biochemical studies | Biochemical assays |

| 2-Fluorodeschloroketamine | Dissociative anesthetic | Anesthesia and pain management |

| N-Fmoc-3-fluoro-L-tyrosine | Used in peptide synthesis | Studying protein-protein interactions |

This compound stands out due to its dual functionality as both a building block in peptide synthesis and a probe for studying biological processes .

Eigenschaften

IUPAC Name |

(2R)-3-(3,5-difluoro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOKJMQGGUHNDH-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)F)O)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)F)O)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.